molecular formula C22H18N6O B2420576 N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902945-80-6

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2420576
CAS No.: 902945-80-6
M. Wt: 382.427
InChI Key: UKNUHVYEWXUOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.

Preparation Methods

The synthesis of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate amine. The starting material, often a 2-methylthio-5-phenyltriazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the nucleophilic substitution . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anti-HIV activity is attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.

Biological Activity

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound that belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that typically include condensation and cyclization steps. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazoloquinazolines. For instance, derivatives of quinazoline have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that certain compounds within this class can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating key signaling pathways such as NF-κB and MAPK .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against a range of bacterial strains. Studies indicate that this compound exhibits notable antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. Research suggests that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be attributed to the inhibition of NF-κB signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Modifications at various positions on the quinazoline ring can significantly affect potency and selectivity. For example:

Substituent Position Effect on Activity
Methoxy group3Enhances lipophilicity and potency
Pyridine ring2Increases interaction with targets
Triazole moiety1Critical for biological activity

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Antimicrobial Assay : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of E. coli with an MIC value of 32 µg/mL.
  • Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-6-4-5-15(13-17)14-24-22-25-19-8-3-2-7-18(19)21-26-20(27-28(21)22)16-9-11-23-12-10-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUHVYEWXUOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.